2-Methyl-2-(trifluoromethyl)oxirane

Description

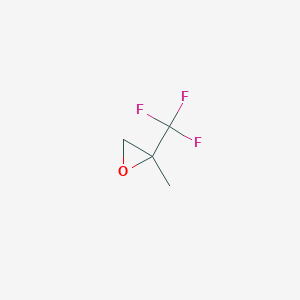

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTAXYFAHGPYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-11-8 | |

| Record name | 2-methyl-2-(trifluoromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Methyl 2 Trifluoromethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The inherent ring strain of the epoxide, estimated to be around 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These transformations, which can be initiated by a variety of reagents, lead to the formation of highly functionalized acyclic compounds. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the same carbon atom creates a highly polarized and reactive epoxide ring.

Nucleophilic attack is the most common mechanism for the ring-opening of epoxides. A diverse range of nucleophiles, including oxygen, nitrogen, and carbon-based species, can react with 2-methyl-2-(trifluoromethyl)oxirane (B3327938) under different catalytic conditions. The regioselectivity and stereoselectivity of these reactions are intricately linked to the nature of the nucleophile, the catalyst employed, and the inherent electronic properties of the epoxide.

Under acidic conditions, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. This protonation enhances the electrophilicity of the epoxide ring carbons and weakens the C-O bonds, facilitating nucleophilic attack. For asymmetrically substituted epoxides like this compound, the regioselectivity of the nucleophilic attack is a critical consideration.

The mechanism of acid-catalyzed epoxide opening is complex and can exhibit characteristics of both SN1 and SN2 pathways. nih.gov The transition state possesses significant carbocationic character. The strong electron-withdrawing trifluoromethyl group destabilizes an adjacent positive charge, while the electron-donating methyl group stabilizes it. Consequently, in the protonated epoxide, a partial positive charge is expected to build up to a greater extent on the tertiary carbon atom bearing the methyl group. This electronic preference typically directs the nucleophile to attack the more substituted carbon atom. acs.orgresearchgate.net

For instance, the reaction with alcohols in the presence of an acid catalyst is expected to yield tertiary alcohols resulting from attack at the C2 position. While specific data for this compound is limited, studies on the analogous 2,2-bis(trifluoromethyl)oxirane (B3041556) show that ring-opening with alcohols proceeds regioselectively to give tertiary alcohols. thieme-connect.comresearchgate.net

Table 1: Illustrative Acid-Catalyzed Ring-Opening Reactions of an Analogous Epoxide (Data for 2,2-bis(trifluoromethyl)oxirane)

| Nucleophile (Solvent) | Product Structure | Yield (%) | Reference |

| Methanol | HO-C(CF₃)₂-CH₂-OCH₃ | 43-53 | thieme-connect.com |

| Ethanol | HO-C(CF₃)₂-CH₂-OCH₂CH₃ | 43-53 | thieme-connect.com |

| Trifluoroethanol | HO-C(CF₃)₂-CH₂-OCH₂CF₃ | 82-97 | thieme-connect.com |

Note: The table shows data for the reaction of 2,2-bis(trifluoromethyl)oxirane with various alcohols, illustrating the expected regioselective formation of tertiary alcohols under conditions that can be analogous to acid-catalyzed pathways.

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides generally follows an SN2 mechanism. nih.govnih.gov In this pathway, the nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous cleavage of the C-O bond. Steric hindrance plays a dominant role in determining the site of attack. Therefore, the nucleophile preferentially attacks the less sterically hindered carbon atom.

For this compound, the C3 carbon (the CH₂ group) is significantly less sterically encumbered than the C2 carbon, which is substituted with both a methyl and a trifluoromethyl group. Consequently, under basic or nucleophilic conditions without acid catalysis, the attack is expected to occur exclusively at the C3 position. nih.gov This leads to the formation of primary alcohols.

Common nucleophiles used in base-catalyzed epoxide openings include alkoxides, amines, and Grignard reagents. nih.gov For example, the reaction with amines would be expected to yield β-amino alcohols where the amino group is attached to the primary carbon.

Table 2: Expected Products in Base-Catalyzed Ring-Opening of this compound

| Nucleophile | Expected Major Product Structure | Pathway |

| RO⁻ (e.g., NaOCH₃) | CH₃(CF₃)C(OH)-CH₂-OR | SN2 |

| R₂NH (e.g., (CH₃)₂NH) | CH₃(CF₃)C(OH)-CH₂-NR₂ | SN2 |

| RMgX (e.g., CH₃MgBr) | CH₃(CF₃)C(OH)-CH₂-R | SN2 |

Lewis acids can also promote the ring-opening of epoxides by coordinating to the epoxide oxygen. This coordination polarizes the C-O bonds and increases the electrophilicity of the ring carbons, similar to protonation in acid catalysis. The mechanism of Lewis acid-mediated ring-opening can vary depending on the specific Lewis acid and reaction conditions.

In many cases, the regioselectivity of Lewis acid-promoted reactions mirrors that of acid-catalyzed reactions, with the nucleophile attacking the more substituted carbon. This is particularly true for Lewis acids that can support the development of significant positive charge at the tertiary carbon. For example, frustrated Lewis pairs (FLPs), which consist of a sterically hindered Lewis acid and Lewis base, have been shown to mediate the ring-opening of substituted epoxides, including 2-(trifluoromethyl)oxirane (B1348523). The reaction is initiated by the activation of the epoxide by the Lewis acidic component, followed by nucleophilic attack.

Organocuprates, often referred to as Gilman reagents, are soft nucleophiles that can open epoxide rings. While they are generally considered less basic than Grignard reagents, their reactions with epoxides typically proceed via an SN2 mechanism with attack at the less sterically hindered carbon.

As discussed in the preceding sections, the regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions.

Acid-catalyzed and Lewis acid-mediated conditions generally favor nucleophilic attack at the more substituted (tertiary) carbon (C2) due to electronic stabilization of the partial positive charge in the transition state.

Base-catalyzed conditions favor nucleophilic attack at the less substituted (primary) carbon (C3) due to steric hindrance.

The ring-opening of epoxides is typically a stereospecific reaction. In both SN1-like and SN2-like pathways, the nucleophile attacks from the side opposite to the epoxide oxygen. This results in an inversion of configuration at the carbon atom undergoing attack. Since the C2 atom of this compound is a stereocenter, its configuration will be inverted if the nucleophilic attack occurs at this position. If the attack occurs at the C3 position, the stereochemistry at C2 is retained.

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity of the oxirane ring. Its strong electron-withdrawing nature, primarily through an inductive effect, significantly impacts both the kinetics and the regiochemistry of the ring-opening reactions.

In acid-catalyzed reactions, the CF₃ group has a dichotomous effect. While it destabilizes an adjacent carbocation, its strong inductive effect also makes the C-O bond more polarized and weaker. The regiochemical outcome is a balance between this electronic destabilization and the stabilizing effect of the methyl group. In the case of this compound, the methyl group's ability to stabilize a positive charge likely directs the nucleophilic attack to the tertiary center under acidic conditions.

Electrophilic Ring-Opening Reactions

The presence of the highly electronegative trifluoromethyl (CF₃) group at the tertiary carbon atom of this compound significantly influences its reactivity in electrophilic ring-opening reactions. Under acidic conditions, the epoxide oxygen is protonated, forming a more reactive oxonium ion. This is followed by nucleophilic attack on one of the ring carbons.

For typical asymmetric epoxides, nucleophilic attack in acidic media occurs at the more substituted carbon due to the greater stabilization of the developing positive charge (a carbocation-like transition state). In the case of this compound, this effect is amplified. The strong electron-withdrawing nature of the CF₃ group makes the adjacent tertiary carbon highly electrophilic. nih.gov Consequently, nucleophilic attack is strongly directed to this position.

Studies on analogous fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), have established that nucleophiles preferentially attack the more hindered carbon atom bearing the CF₃ group. nih.gov This "abnormal" regioselectivity is attributed to the powerful inductive effect of the CF₃ group, which outweighs steric hindrance. nih.gov Therefore, the reaction of this compound with various nucleophiles (Nu⁻) under electrophilic activation (e.g., with strong acids like Tf₂O or HF) is expected to proceed with high regioselectivity, yielding tertiary alcohols as the primary product. nih.govnih.gov

Table 1: Regioselectivity in Electrophilic Ring-Opening of Fluorinated Epoxides

| Epoxide | Activating Agent | Nucleophile | Major Product | Reference |

| This compound | H⁺ (general acid) | Nu⁻ | Nu-CH₂-C(OH)(CF₃)CH₃ (Predicted) | nih.gov |

| Hexafluoropropylene Oxide (HFPO) | F⁻ (in aprotic solvent) | F⁻ | Perfluoroacetone | nih.gov |

| General Epoxides | [¹⁸F]HF / Fe(acac)₃ | ¹⁸F⁻ | [¹⁸F]Fluorohydrin (attack at more substituted carbon) | nih.gov |

This predictable regioselectivity makes this compound a potentially valuable building block for synthesizing complex fluorinated molecules with a quaternary center containing a trifluoromethyl group.

Radical Ring-Opening Processes

Ring-opening reactions of epoxides can also proceed via radical mechanisms, though this is less common than ionic pathways. wikipedia.org A radical ring-opening process would involve the generation of a radical species that attacks the epoxide ring. This could be initiated by photolysis, thermolysis, or a radical initiator. The attack would likely lead to the cleavage of a C-O bond, forming an oxygen-centered radical and a new carbon-centered radical, which could then participate in further reactions.

However, based on available scientific literature, specific studies detailing the radical ring-opening processes of this compound are limited. Research involving trifluoromethyl radicals tends to focus on their generation for C-H trifluoromethylation of other organic molecules rather than their reaction with fluorinated epoxides. nih.gov While radical ring-opening polymerization of other cyclic monomers is known, its application to this specific oxirane has not been extensively explored.

Polymerization Studies of this compound

The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a chain-growth polymerization process. wikipedia.org The resulting polymers would feature a polyether backbone with pendant methyl and trifluoromethyl groups, leading to materials with potentially unique thermal, chemical, and surface properties. A homopolymer of the related 2-(trifluoromethyl)oxirane is known, indicating that such monomers can indeed be polymerized. nih.gov

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers. mdpi.com The polymerization is typically initiated by electrophiles, such as Brønsted acids or Lewis acids, or their esters (e.g., methyl triflate). nih.gov For this compound, the CROP mechanism would proceed as follows:

Initiation: An initiator generates a cationic species that attacks the oxygen atom of the monomer, activating it for ring-opening.

Propagation: The active cationic center at the end of the growing polymer chain attacks another monomer molecule. The ring-opening is expected to occur via an Sₙ2-type mechanism. The attack of the incoming monomer would likely occur at the methylene (B1212753) (-CH₂-) carbon of the activated oxonium ion due to steric hindrance at the highly substituted tertiary carbon. This would regenerate the tertiary oxonium ion at the new chain end.

Termination/Transfer: The polymerization can be terminated by reaction with a nucleophile or by chain transfer reactions.

The electron-withdrawing CF₃ group can influence the polymerization by affecting the basicity of the epoxide oxygen and the reactivity of the propagating species. The living nature of CROP, particularly observed with monomers like 2-oxazolines, can allow for the synthesis of polymers with well-defined molecular weights and low dispersity. nih.govresearchgate.net

Anionic Ring-Opening Polymerization (AROP) Mechanisms

Anionic ring-opening polymerization (AROP) is another viable pathway for polymerizing epoxides, typically initiated by strong nucleophiles like alkoxides or organometallic compounds. wikipedia.org

Initiation: An anionic initiator (Nu⁻) attacks one of the epoxide ring carbons. Due to the strong inductive effect of the CF₃ group, the tertiary carbon is highly electrophilic. Therefore, the nucleophilic attack is expected to occur regioselectively at this carbon, opening the ring to form an alkoxide.

Propagation: The resulting alkoxide at the polymer chain end acts as the nucleophile, attacking the tertiary carbon of the next monomer molecule. This regenerates the active alkoxide species at the new chain end.

Termination: The polymerization proceeds until the monomer is consumed. The living anionic chain ends can then be intentionally terminated by adding a proton source or another electrophilic agent.

Studies on the AROP of functional epoxides have shown that the reactivity can be influenced by factors such as the bulkiness of the substituents. researchgate.net For fluorinated epoxides like hexafluoropropylene oxide, anionic polymerization is a well-established industrial process.

Co-polymerization with Other Monomers

To tailor the final properties of the polymer, this compound could potentially be co-polymerized with other monomers. This would allow for the creation of random or block copolymers with a tunable balance of properties.

Table 2: Potential Co-monomers for this compound

| Co-monomer Type | Example Monomer(s) | Potential Polymer Properties | Polymerization Method |

| Non-fluorinated Epoxides | Propylene oxide, Ethylene oxide | Modified hydrophilicity, tailored glass transition temperature | CROP or AROP |

| Lactones | ε-Caprolactone, Lactide | Introduction of biodegradable ester linkages, altered mechanical properties | AROP |

| Other Fluorinated Monomers | Other fluorinated epoxides | High fluorine content, enhanced chemical resistance | CROP or AROP |

Copolymerization of different cyclic monomers, such as lactides and caprolactones, is a common strategy to produce biomaterials with specific degradation rates and mechanical strengths. acs.org While specific research on the copolymerization of this compound is not widely reported, the principles of ROP suggest that such copolymers could be synthesized, provided the reactivity ratios of the co-monomers are suitable.

Control over Polymer Architecture and Molecular Weight

A key advantage of living polymerization techniques, such as well-controlled CROP and AROP, is the ability to precisely control the polymer's architecture and molecular weight. mdpi.com

Molecular Weight Control: In a living polymerization, the number of active chains remains constant, and the molecular weight of the polymer increases linearly with monomer conversion. This allows for the synthesis of polymers with predictable chain lengths by simply adjusting the monomer-to-initiator ratio.

Low Dispersity: Living polymerizations typically yield polymers with a narrow molecular weight distribution, meaning the polymer chains are of a very similar length. This is reflected in a low dispersity index (Đ), which approaches 1.0.

Complex Architectures: The stability of the active chain ends in a living polymerization allows for the synthesis of complex polymer architectures. For example, block copolymers can be created by the sequential addition of different monomers. After the first monomer is fully polymerized, a second monomer is introduced, which then polymerizes from the active ends of the first block. This enables the creation of materials that combine the distinct properties of different polymer segments.

By employing living polymerization methods, it would be theoretically possible to create well-defined homopolymers of this compound, as well as block copolymers incorporating this monomer, opening avenues for advanced materials with highly specific properties. researchgate.net

Rearrangement Reactions of this compound

The strained three-membered ring of oxiranes, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, suggests that this compound is a candidate for various rearrangement reactions. These transformations are typically driven by the desire to alleviate ring strain and can be initiated by heat, light, or catalysts.

Isomerization Pathways

The isomerization of this compound could theoretically lead to several products, with the specific outcome dependent on the reaction conditions. One plausible pathway involves the migration of a substituent from the C2 carbon to the C3 carbon of the oxirane ring, leading to the formation of a carbonyl compound. Given the electronic properties of the methyl and trifluoromethyl groups, different isomerization products can be envisioned.

A potential isomerization pathway could involve a hydride shift, leading to the formation of an enol, which would then tautomerize to the more stable keto form. Another possibility is the migration of the methyl or trifluoromethyl group. The migratory aptitude of these groups would play a crucial role in determining the final product.

Thermally Induced Rearrangements

Thermal activation of this compound could induce homolytic cleavage of a C-C or C-O bond within the oxirane ring, leading to the formation of a diradical intermediate. The subsequent rearrangement of this diradical would dictate the structure of the final product. The stability of the potential radical intermediates would be a key factor in determining the reaction pathway. For instance, cleavage of the C2-C3 bond would generate a more stable tertiary radical.

Catalyzed Rearrangements

Lewis acids are well-known catalysts for the rearrangement of epoxides. The coordination of a Lewis acid to the oxygen atom of the oxirane ring polarizes the C-O bonds, facilitating their cleavage and subsequent rearrangement. The regioselectivity of the ring opening would be influenced by the electronic and steric effects of the methyl and trifluoromethyl substituents.

For this compound, a Lewis acid catalyst could promote the formation of a tertiary carbocation at the C2 position due to the stabilizing effect of the methyl group and the destabilizing inductive effect of the trifluoromethyl group on an adjacent carbocation. Subsequent migration of a hydride or the methyl group could lead to the formation of a ketone or an aldehyde, respectively. The choice of Lewis acid and reaction conditions would likely be critical in controlling the selectivity of the rearrangement.

Table 1: Plausible Products of Lewis Acid-Catalyzed Rearrangement of this compound

| Catalyst Type | Proposed Intermediate | Potential Rearrangement Product |

| Lewis Acid (e.g., BF₃, AlCl₃) | Tertiary carbocation at C2 | 1,1,1-Trifluoro-2-propanone (via hydride shift) |

| Lewis Acid (e.g., BF₃, AlCl₃) | Tertiary carbocation at C2 | 3,3,3-Trifluoro-2-methylpropanal (via methyl shift) |

Functionalization and Derivatization Strategies

The reactivity of the oxirane ring and the presence of the adjacent methyl group offer opportunities for various functionalization and derivatization reactions, enabling the synthesis of a range of fluorinated building blocks.

C-H Functionalization Adjacent to the Oxirane Ring

The methyl group adjacent to the oxirane ring presents a potential site for C-H functionalization. While challenging due to the general inertness of C-H bonds, various transition metal-catalyzed methods have been developed for such transformations. These reactions could involve the direct activation of the C-H bond by a metal catalyst, followed by the introduction of a new functional group.

For example, directed C-H activation, where the oxirane oxygen acts as a directing group, could facilitate the selective functionalization of the methyl group. This approach could lead to the introduction of aryl, alkyl, or other functional groups, providing access to a diverse set of derivatives.

Functional Group Interconversions on Derived Products

The products obtained from the rearrangement and functionalization reactions of this compound can undergo further transformations to yield a variety of valuable compounds. For example, the carbonyl group in the rearranged products could be a versatile handle for a range of functional group interconversions.

Reduction of the ketone or aldehyde products would yield the corresponding secondary or primary alcohols. These alcohols could then be further derivatized through esterification, etherification, or conversion to halides. Nucleophilic addition to the carbonyl group could be employed to introduce new carbon-carbon bonds, expanding the molecular complexity.

Computational and Theoretical Studies of 2 Methyl 2 Trifluoromethyl Oxirane

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the three-dimensional arrangement of atoms in a molecule and the forces that govern its geometry. For 2-Methyl-2-(trifluoromethyl)oxirane (B3327938), these calculations offer insights into its stable conformations and precise geometric parameters.

Conformational Analysis

The presence of the methyl and trifluoromethyl groups on the oxirane ring introduces rotational flexibility, leading to various possible conformations. Computational methods, such as Density Functional Theory (DFT), are employed to identify the most stable conformers and the energy barriers that separate them. While specific conformational analysis studies on this compound are not extensively available in the reviewed literature, insights can be drawn from studies on similar molecules like cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane. acs.org For these related compounds, computational scans of dihedral angles, such as the one defining the rotation of the trifluoromethyl group, have been used to map out the potential energy surface and locate the energy minima corresponding to stable conformations. acs.org It is anticipated that for this compound, the staggered conformations that minimize steric interactions between the bulky trifluoromethyl group, the methyl group, and the oxirane ring protons would be the most stable.

Bond Lengths and Angles

The precise bond lengths and angles of this compound can be predicted with a high degree of accuracy using quantum chemical calculations. These geometric parameters are fundamental to understanding the molecule's reactivity and physical properties. Although detailed computational studies providing a full geometry optimization of this compound are not readily found in the literature, we can infer expected values from related structures. For instance, in a comparative study of trifluoromethyl-oxirane and methyl-oxirane, the introduction of the CF3 group was shown to influence the geometry of the oxirane ring. rsc.org

Below is a hypothetical data table of selected calculated bond lengths and angles for the most stable conformer of this compound, based on typical values from DFT calculations on similar epoxides.

| Parameter | Value |

|---|---|

| C-C (ring) Bond Length (Å) | ~1.47 |

| C-O (ring) Bond Length (Å) | ~1.44 |

| C-CH3 Bond Length (Å) | ~1.51 |

| C-CF3 Bond Length (Å) | ~1.53 |

| C-F Bond Length (Å) | ~1.34 |

| O-C-C Bond Angle (°) | ~61 |

| C-O-C Bond Angle (°) | ~58 |

| H3C-C-CF3 Bond Angle (°) | ~115 |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. For this compound, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences its electronic properties.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in this compound is highly polarized. The electronegative fluorine and oxygen atoms draw electron density away from the carbon and hydrogen atoms. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. wikipedia.orgwisc.edu These analyses provide partial atomic charges, offering a numerical representation of the electron distribution.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atom of the oxirane ring and the fluorine atoms of the trifluoromethyl group. Conversely, the carbon atoms of the oxirane ring would exhibit a more positive potential, with the carbon atom attached to the trifluoromethyl group being particularly electron-deficient.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org

For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. A comparative study on trifluoromethyl-oxirane and methyl-oxirane has shown the dramatic effect of the CF3 group on the electronic structure. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Below is a hypothetical data table of calculated FMO energies for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -11.5 |

| LUMO | ~ 1.0 |

| HOMO-LUMO Gap | ~ 12.5 |

Reaction Pathway Elucidation using DFT Methods

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can be used to map out the entire reaction pathway and determine the activation energies, which govern the reaction rates.

For this compound, a key reaction of interest is the ring-opening of the epoxide. This can be initiated by either nucleophilic or electrophilic attack. DFT studies on the ring-opening of similar epoxides have provided valuable insights. For example, in the presence of a nucleophile, the reaction is expected to proceed via an SN2 mechanism. Due to the steric hindrance of the methyl and trifluoromethyl groups, the nucleophile would preferentially attack the less substituted carbon atom of the oxirane ring.

In acid-catalyzed ring-opening reactions, the oxygen atom is first protonated. DFT calculations can then be used to model the subsequent nucleophilic attack. The strong electron-withdrawing effect of the trifluoromethyl group would destabilize any developing positive charge on the adjacent carbon atom, influencing the regioselectivity of the ring-opening. Studies on the ring-opening of 2-(trifluoromethyl)oxirane (B1348523) have highlighted the importance of computational methods in understanding these regioselective outcomes. researchgate.net DFT calculations can help to determine whether the reaction proceeds through a more concerted or a more stepwise mechanism by locating the relevant transition states and intermediates along the reaction coordinate.

Transition State Characterization for Ring Opening

The ring-opening of epoxides is a cornerstone of organic synthesis, and computational studies have been instrumental in elucidating the transition states involved. For this compound, the presence of both a methyl and a trifluoromethyl group on the same carbon atom introduces significant electronic and steric asymmetry, which dictates the regioselectivity of the ring-opening reaction.

Theoretical calculations show that the reaction mechanism, whether acid- or base-catalyzed, proceeds through a transition state where the nucleophile attacks one of the two ring carbons. Under basic or nucleophilic conditions, the reaction follows an S_N2 mechanism. Computational models consistently predict that the nucleophile will preferentially attack the less sterically hindered carbon (C3). youtube.com This is because the transition state energy is lower for this pathway compared to the alternative attack at the highly substituted quaternary carbon (C2).

In reactions mediated by frustrated Lewis pairs (FLPs), computational studies on the closely related 2-(trifluoromethyl)oxirane reveal a high energy barrier for the ring-opening process. researchgate.net For instance, the computed activation free energy (ΔG‡) for the direct phosphorus attack of a phosphane-borane FLP on the less substituted carbon of methyl oxirane was found to be 44.4 kcal/mol, indicating a significant energy requirement. researchgate.net The transition state in these reactions involves the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates the nucleophilic attack by the Lewis base on a ring carbon atom. researchgate.net

Table 1: Factors Influencing Transition State and Regioselectivity of Epoxide Ring Opening

| Factor | Influence on Transition State | Predicted Outcome for this compound |

| Reaction Conditions | Under basic/nucleophilic conditions, the transition state favors attack at the less sterically hindered carbon (S_N2). | Nucleophilic attack occurs at the C3 position. youtube.com |

| Steric Hindrance | The bulky trifluoromethyl and methyl groups at C2 raise the energy of the transition state for nucleophilic attack at this position. | Attack at the less substituted C3 is strongly favored. |

| Lewis Acid Catalysis | Coordination of a Lewis acid to the epoxide oxygen activates the ring by weakening C-O bonds and increasing positive charge on the carbon atoms. | Facilitates ring-opening by making carbon atoms more electrophilic. researchgate.net |

| Protecting Groups | In related epoxy alcohols, the choice of protecting group can influence the regioselectivity of the ring-opening by altering the conformation and electronic properties of the substrate. nih.gov | The specific regiochemical outcome can be tuned depending on the overall molecular structure. nih.gov |

Mechanistic Probing of Polymerization Initiation and Propagation

The polymerization of this compound can proceed through different mechanisms, such as cationic ring-opening polymerization (CROP) or coordination-insertion polymerization. Mechanistic probing using computational methods helps in understanding the initiation, propagation, and termination steps.

In cationic ring-opening polymerization, the process is typically initiated by a strong electrophile, such as a triflate salt (e.g., methyl triflate). nih.gov Computational studies can model the initiation step, where the initiator attacks the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. This initiation is followed by propagation, where another monomer molecule attacks the activated ring in an S_N2 fashion. Kinetic studies of analogous polymerizations, such as that of 2-oxazolines, show that the polymerization rate can be highly dependent on temperature and the choice of initiator. nih.gov

For coordination-insertion polymerization catalyzed by metal complexes, density functional theory (DFT) is used to model the proposed mechanism. acs.org This typically involves the coordination of the epoxide's oxygen atom to the metal center of the catalyst. Subsequently, the monomer is inserted into the metal-alkoxide bond, propagating the polymer chain. Kinetic modeling based on these computational insights can help determine the reaction order with respect to the monomer and catalyst concentrations. acs.org For example, studies on the polymerization of rac-lactide have shown a first-order dependence on both the monomer and the catalyst. acs.org

Table 2: Representative Data from Mechanistic Studies of Ring-Opening Polymerization

| Polymerization System | Initiator/Catalyst | Temperature (°C) | Monomer Conversion (%) | Molar Mass (M_n, g/mol ) | Dispersity (Đ) |

| 2-Methyl-2-oxazoline nih.gov | Methyl Triflate | 120 | ~55 | 2900 | 1.39 |

| 2-Ethyl-2-oxazoline nih.gov | EtOxMeOTf | 60 | >99 | 2100 | 1.21 |

| rac-Lactide acs.org | Ca Complex | 25 | 98 | 27800 | 1.15 |

This table presents data from analogous ring-opening polymerizations to illustrate the type of information gained from mechanistic studies.

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly impact the reactivity and conformational landscape of molecules. Computational studies are employed to predict how different solvents will affect the polymerization and ring-opening reactions of this compound.

One common approach involves calculating the solvation energy of the reactants, transition states, and products in various solvents. acs.org Solvents that better stabilize the transition state relative to the reactants will accelerate the reaction rate. For polymerization processes, computational methods can screen a range of solvents, such as acetone, acetonitrile, chloroform (B151607), and dimethyl sulfoxide (B87167) (DMSO), to identify candidates that provide optimal solvation for the growing polymer chain without interfering with the reaction. acs.org

Furthermore, molecular dynamics (MD) simulations using explicit solvent models can provide detailed insights into the conformational preferences of the monomer and the polymer chain. rsc.org These simulations model the dynamic interactions between the solute and solvent molecules, revealing how factors like hydrogen bonding and solvent polarity influence the three-dimensional structure. For example, a molecule might adopt a helical conformation in a non-polar solvent like chloroform but a more extended or β-sheet-like structure in polar solvents like DMSO or water. rsc.org In the context of this compound, the solvent can affect the orientation of the reactive epoxide ring, thereby influencing its accessibility to catalysts and other reactants.

Stereochemical Predictions and Stereoelectronic Effects

The stereochemical outcome of reactions involving this compound is largely governed by stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and have a profound influence on reactivity and selectivity. rsc.org

The most significant stereoelectronic feature of this compound is the powerful electron-withdrawing nature of the trifluoromethyl (CF3) group. Computational studies on similar fluorinated epoxides show that this group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO). This makes the epoxide ring highly susceptible to nucleophilic attack.

The ring-opening of this compound with nucleophiles proceeds via an S_N2 mechanism, which results in an inversion of stereochemistry at the site of attack. Given the strong steric hindrance at the C2 position, nucleophilic attack occurs exclusively at the C3 carbon. This leads to a highly predictable stereochemical outcome, yielding products with an anti relationship between the newly introduced nucleophile at C3 and the hydroxyl group at C2. This high degree of regio- and stereoselectivity has been confirmed in related fluorinated epoxyesters.

Table 3: Summary of Stereochemical and Stereoelectronic Effects

| Effect | Description | Consequence for this compound |

| Inductive Effect | The strong electron-withdrawing CF3 group lowers the energy of the LUMO, activating the epoxide ring. | Increased reactivity towards nucleophiles. |

| S_N2 Mechanism | Ring-opening by nucleophiles proceeds with inversion of configuration at the electrophilic carbon. | Predictable formation of a specific stereoisomer. |

| Regioselectivity | Nucleophilic attack is directed to the less sterically hindered C3 carbon. | Exclusive formation of products substituted at the C3 position. |

| Stereoselectivity | The combination of S_N2 attack at C3 results in a specific diastereomer. | Formation of anti products, where the nucleophile and the C2-hydroxyl group are on opposite faces of the original ring plane. |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block

The presence of a stereogenic center in 2-Methyl-2-(trifluoromethyl)oxirane (B3327938), coupled with its inherent reactivity, makes it a valuable chiral building block for the enantioselective synthesis of complex molecules. The controlled opening of the oxirane ring allows for the introduction of the trifluoromethyl group with a defined stereochemistry, a feature highly sought after in the development of new pharmaceuticals and agrochemicals.

A significant advancement in this area is the ring-opening lithiation-borylation of 2-(trifluoromethyl)oxirane (B1348523). This reaction proceeds to give densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters. mdpi.com A key finding is that the intermediate boronate complexes undergo a 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity, particularly when conducted in non-polar solvents in the presence of TESOTf. mdpi.com Although the trifluoromethyl group can influence the subsequent transformations of the α-boryl group, Zweifel olefinations provide a pathway to create quaternary stereocenters bearing a trifluoromethyl group, substituted with alkenes, alkynes, and ketones. mdpi.com

Furthermore, the enantioselective synthesis of (trifluoromethyl)oxirane itself has been achieved with high efficiency. One method involves the asymmetric reduction of 1-bromo-3,3,3-trifluoro-2-propanone using either the (+) or (-) enantiomer of β-chlorodiisopinocampheylborane, followed by in-situ ring closure. dur.ac.uk This process yields the corresponding enantiomer of (trifluoromethyl)oxirane in 64% yield and with a high enantiomeric excess (ee) of 96%. dur.ac.uk The subsequent ring-cleavage reactions of this chiral epoxide with various nucleophiles proceed without loss of optical activity, providing a general route to a wide array of chiral trifluoromethyl carbinols. dur.ac.uk

| Reaction | Reagents and Conditions | Product | Yield | Enantiomeric Excess | Ref |

| Asymmetric reduction and cyclization | 1-bromo-3,3,3-trifluoro-2-propanone, (+)- or (-)-β-chlorodiisopinocampheylborane | (R)- or (S)-2-(Trifluoromethyl)oxirane | 64% | 96% | dur.ac.uk |

| Ring-opening lithiation-borylation | 2-(Trifluoromethyl)oxirane, lithiating agent, boronic ester, TESOTf | α-Tertiary boronic esters | - | Complete retentive stereospecificity | mdpi.com |

Precursor for Fluorinated Alcohols and Diols

The regioselective ring-opening of this compound provides a direct and efficient route to a variety of fluorinated alcohols and diols, which are themselves valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group dictates the regioselectivity of the ring-opening, with nucleophiles preferentially attacking the less substituted carbon atom.

The reaction of 1,1,1-trifluoro-2,3-epoxypropane, a closely related compound, with a range of long-chain alcohols under microwave irradiation in the absence of a solvent, efficiently produces 3-alkoxy-1,1,1-trifluoropropan-2-ols. dur.ac.uk This method is noted for its environmental friendliness and high efficiency. dur.ac.uk

The synthesis of fluorinated diols has also been demonstrated through the ring-opening of trifluoromethyl-substituted oxiranes. For instance, the cleavage of (trifluoromethyl)oxirane with an appropriate nucleophile can yield 1,2-dihydroxy-3,3,3-trifluoropropane in good yield (61-88%) and high enantiomeric excess (96% ee). dur.ac.uk

| Reactant | Nucleophile/Reagents | Product | Yield | Ref |

| 1,1,1-Trifluoro-2,3-epoxypropane | Long-chain alcohols, microwave | 3-Alkoxy-1,1,1-trifluoropropan-2-ols | - | dur.ac.uk |

| (Trifluoromethyl)oxirane | Appropriate nucleophile for dihydroxylation | 1,2-Dihydroxy-3,3,3-trifluoropropane | 61-88% | dur.ac.uk |

Intermediate for the Synthesis of Fluorinated Polymers

While the direct polymerization of this compound is not extensively documented in readily available literature, the synthesis of fluorinated polyethers and other fluoropolymers often involves monomers derived from or structurally related to it. dur.ac.uk The incorporation of the trifluoromethyl group into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and confer unique surface properties.

Research into the synthesis of fluorinated polyethers has explored the addition of ethers and polyethers to various fluoroalkenes. dur.ac.uk These studies provide a foundational understanding of the reactions that could potentially be applied to the ring-opening polymerization of fluorinated oxiranes. The synthesis of poly-p-oxyperfluorobenzylene, for example, involves the polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, highlighting a strategy for creating fluorinated polymers from monomers containing the trifluoromethyl group. nih.gov

Cationic ring-opening polymerization (CROP) is a common method for the synthesis of polyethers from cyclic monomers like oxiranes. utoledo.eduutoledo.edu While specific studies on this compound are scarce, the general principles of CROP suggest its potential as a monomer. Similarly, anionic ring-opening polymerization is another established method for producing polyethers, such as poly(propylene oxide), and could theoretically be applied to fluorinated analogs. rsc.org

Role in the Construction of Complex Fluorinated Organic Molecules

The reactivity of the epoxide ring in this compound makes it a valuable tool for the construction of more complex fluorinated organic molecules, including various heterocyclic systems. The ring-opening can be initiated by a wide range of nucleophiles and electrophiles, leading to the introduction of the trifluoromethyl-methyl-substituted carbon framework into larger molecular scaffolds.

One notable example is the reaction of 2-(trifluoromethyl)oxirane with preorganized frustrated Lewis pairs (FLPs). This reaction results in the ring-opening of the epoxide to form six- and seven-membered heterocycles. researchgate.net This methodology provides a metal-free approach to constructing complex heterocyclic systems.

Furthermore, the reaction of 2-(trifluoromethyl)oxirane with organometallic reagents, such as Grignard reagents, followed by trapping with an electrophile, allows for the stereoselective formation of organophosphorus compounds with congested tertiary carbons. nih.gov This tandem addition of nucleophilic and electrophilic reagents to the epoxide ring opens up avenues for creating diverse and complex carbon skeletons.

The synthesis of 2-(trifluoromethyl)azetidines, another important class of fluorinated heterocycles in medicinal chemistry, has been achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are structurally related to the target oxirane. nih.gov These reactions provide access to diversely substituted 2-(trifluoromethyl)azetidines, which are valuable building blocks. nih.gov

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Ref |

| Ring-opening with FLPs | 2-(Trifluoromethyl)oxirane, tBu2PCH2BPh2 or o-Ph2P(C6H4)BCat | - | Six- and seven-membered heterocycles | researchgate.net |

| Tandem nucleophilic/electrophilic addition | Vinyl phosphinates, Grignard reagents, 2-methyloxirane | - | Organophosphorus compounds with tertiary carbons | nih.gov |

| Strain-release reaction | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Benzyl chloroformate or trifluoroacetic anhydride | 2-(Trifluoromethyl)azetidines | nih.gov |

Integration into Multi-Step Synthesis of Bioactive Compounds (excluding any specific biological activity or clinical data)

The utility of this compound and its close analogs extends to the multi-step synthesis of molecules with potential biological relevance. The trifluoromethyl group is a well-established pharmacophore that can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethylated building blocks are frequently incorporated into the synthetic routes of new drug candidates.

Trifluoromethyloxirane has been identified as a key intermediate in the synthesis of antiviral agents. google.com While the specific details of the synthetic routes are often proprietary, this highlights the importance of this class of compounds in medicinal chemistry. The synthesis of trifluoromethylthiolane derivatives, which have been investigated for their antiviral properties, further underscores the value of small, fluorinated heterocycles as precursors to bioactive molecules. mdpi.com

The general synthetic strategies for preparing trifluoromethyl-containing carbinols and other functionalized molecules from fluorinated epoxides provide a toolbox for medicinal chemists to construct novel and complex molecular architectures. organic-chemistry.org The ability to introduce a trifluoromethyl group with stereocontrol, as discussed in section 5.1, is particularly valuable in the synthesis of chiral drugs.

| Compound Class | Precursor | Significance | Ref |

| Antiviral agents | Trifluoromethyloxirane | Intermediate in the synthesis of antiviral compounds. | google.com |

| Trifluoromethylthiolane derivatives | - | Demonstrates the utility of small fluorinated heterocycles in developing bioactive molecules. | mdpi.com |

Analytical Methodologies in Research on 2 Methyl 2 Trifluoromethyl Oxirane

Chromatographic Separation Techniques (HPLC, GC for purity and enantiomeric excess)

Chromatographic methods are fundamental to the analysis of 2-Methyl-2-(trifluoromethyl)oxirane (B3327938), serving the dual purpose of assessing chemical purity and quantifying the distribution of its enantiomers. Gas chromatography (GC) is particularly well-suited for this volatile compound.

For purity analysis, a standard non-polar capillary GC column coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can effectively separate the oxirane from starting materials, solvents, and byproducts. The resulting chromatogram provides a quantitative measure of the compound's purity based on the relative peak areas.

Determining the enantiomeric excess (e.e.) requires a specialized approach known as chiral chromatography. gcms.cz Chiral GC is the method of choice, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of this compound. These differential interactions cause the enantiomers to travel through the column at different rates, resulting in their separation and the appearance of two distinct peaks in the chromatogram. gcms.cz

The most common CSPs for separating chiral epoxides are based on derivatized cyclodextrins. sigmaaldrich.com By integrating the areas of the two enantiomer peaks, the enantiomeric excess can be calculated using the formula: e.e. (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] x 100. This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. While High-Performance Liquid Chromatography (HPLC) can also be used with chiral columns, GC is often preferred for volatile analytes like small oxiranes due to its high resolution and sensitivity. sigmaaldrich.com

Interactive Table: Typical Chiral GC Parameters for Oxirane Separation

Click to view table

| Parameter | Setting | Purpose |

| Column | Chiral Capillary Column (e.g., Astec CHIRALDEX® G-TA) | Provides a chiral environment for enantiomer separation. |

| Stationary Phase | Derivatized γ-Cyclodextrin | The chiral selector that interacts differently with each enantiomer. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Isothermal (e.g., 60-80 °C) or Gradient | Controls the separation by optimizing the temperature. Lower temperatures often increase chiral selectivity. sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive response for quantification. |

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry for structural elucidation of reaction products and intermediates)

While standard spectroscopic techniques are used to confirm the identity of this compound itself, their real power in a research context is demonstrated in the structural elucidation of far more complex reaction products and transient intermediates. The high reactivity of the epoxide ring allows for a variety of transformations, each yielding products whose structures must be rigorously determined.

A notable example is the ring-opening of trifluoromethylated oxiranes by Frustrated Lewis Pairs (FLPs). researchgate.net In one study, 2-(trifluoromethyl)oxirane (B1348523) was reacted with an FLP, resulting in a regioselective attack at the unsubstituted carbon of the epoxide ring to form a stable, six-membered zwitterionic heterocycle. researchgate.net Spectroscopic analysis was crucial to confirm this outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the new covalent framework.

¹H NMR: The characteristic signals for the epoxide protons would disappear and be replaced by new, more complex multiplets corresponding to the protons in the newly formed heterocyclic ring.

¹³C NMR: The carbon signals of the strained three-membered ring would be replaced by signals in the aliphatic region characteristic of a larger, more stable ring structure.

¹⁹F NMR: This is particularly important for trifluoromethylated compounds. The spectrum would confirm that the CF₃ group remains intact and its chemical environment has changed, providing clues about its position in the final product.

³¹P NMR: In the case of reactions with phosphorus-containing reagents like FLPs, this technique is essential to show the change in the coordination and chemical environment of the phosphorus atom. researchgate.net

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The reaction would lead to the disappearance of the characteristic epoxide C-O stretching and ring breathing vibrations (typically around 800-950 cm⁻¹ and 1250 cm⁻¹). New bands would appear corresponding to the functional groups in the product, such as C-O-B or C-P bonds in the case of the FLP adduct.

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the product. For the FLP adduct, the mass spectrum would show a molecular ion peak corresponding to the combined mass of the oxirane and the FLP, confirming that an addition reaction occurred. researchgate.net Analysis of the fragmentation patterns can further corroborate the proposed structure, revealing stable fragments that are logical losses from the parent ion. For instance, in products resulting from nucleophilic ring-opening to form an alcohol, characteristic fragments like the loss of a methyl group (M-15) or water (M-18) would be observed.

Interactive Table: Spectroscopic Evidence for Oxirane Ring-Opening Reaction Product

Click to view table

| Technique | Observation on Starting Oxirane | Expected Observation on Reaction Product (e.g., FLP Adduct) | Structural Implication |

| ¹H NMR | Signals for protons on the three-membered ring. | Disappearance of epoxide signals; appearance of new, complex multiplets. | Ring has opened and a new structure has formed. |

| IR | Characteristic epoxide ring vibrations (~800-950 cm⁻¹). | Disappearance of epoxide bands; new bands for new functional groups. | Confirms loss of the epoxide functional group. |

| MS | Molecular ion peak at m/z 126. uni.lu | Molecular ion peak corresponding to the sum of reactants' masses. | Confirms the formation of an addition product. |

X-ray Crystallography for Structural Determination of Derivatives

While chromatography and spectroscopy provide powerful evidence for chemical structures, X-ray crystallography offers the only method for unambiguous, direct determination of a molecule's three-dimensional arrangement in the solid state. This technique is the gold standard for structural proof, especially for new and complex derivatives of this compound.

The method involves irradiating a single, high-quality crystal of the derivative with a beam of X-rays. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise location of each atom relative to the others, providing definitive information on bond lengths, bond angles, and stereochemistry.

In the context of this compound research, X-ray crystallography is invaluable for confirming the structure of reaction products. For instance, in the previously mentioned reaction with an FLP, X-ray analysis of the resulting crystalline product provided unequivocal proof of the six-membered heterocyclic structure. researchgate.net It confirmed the connectivity of the atoms and the regioselectivity of the ring-opening, showing exactly which carbon of the oxirane was attacked by the nucleophile and which was bound to the Lewis acid. researchgate.net This level of detail is often impossible to obtain from spectroscopic methods alone and is crucial for understanding reaction mechanisms.

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods are a class of analytical techniques that rely on the differential interaction of chiral molecules with polarized light. They are exceptionally sensitive to the stereochemistry of a molecule and are used for both qualitative and quantitative assessment of enantiomeric purity.

Photoelectron Circular Dichroism (PECD) is a powerful and highly sensitive chiroptical technique that has been applied to the study of trifluoromethylated oxiranes. rsc.orgresearchgate.net PECD measures the asymmetry in the angular distribution of electrons that are ejected (photoelectrons) when a chiral molecule is ionized by circularly polarized light. rsc.orgresearchgate.netaps.org This forward-backward asymmetry is directly dependent on the molecule's absolute configuration, producing an equal and opposite signal for the two enantiomers. researchgate.net

Comparative studies on methyl-oxirane and trifluoromethyl-oxirane have shown that the PECD effect is dramatically influenced by the chemical substitution at the chiral center. rsc.org The presence of the strongly electron-withdrawing trifluoromethyl group leads to a distinct and intense PECD signature, making the technique particularly well-suited for analyzing compounds like this compound. rsc.org It serves as a powerful tool for chiral differentiation and for probing the electronic structure of the chiral potential within the molecule. uni-frankfurt.de

Circular Dichroism (CD) Spectroscopy is another widely used chiroptical method. While PECD is a gas-phase technique, CD spectroscopy is typically performed on solutions. It measures the difference in absorption between left and right circularly polarized light by a chiral molecule. Although the intrinsic CD signal of the oxirane itself may be weak, it can be used to determine the enantiomeric excess of its derivatives. For example, if the oxirane is reacted with a primary amine, the resulting amino alcohol product can be complexed with a metal, and the CD signal of the complex can be used to determine the original enantiomeric excess of the oxirane.

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Stereoselective Transformations

The development of catalytic systems capable of controlling the stereochemistry of reactions involving 2-Methyl-2-(trifluoromethyl)oxirane (B3327938) is a primary area for future investigation. The ring-opening of the epoxide at the trifluoromethyl-bearing quaternary carbon generates a new stereocenter. Consequently, achieving high levels of stereoselectivity is crucial for its application in synthesizing complex, enantiomerically pure molecules.

Future research should focus on:

Chiral Lewis Acid Catalysis: While Lewis acids are known to activate epoxides for ring-opening, the design of chiral Lewis acids specifically tailored for this compound is a significant opportunity. arkat-usa.org Research on related fluorinated epoxides has demonstrated the feasibility of catalytic borylation reactions, suggesting that similar strategies could be adapted to achieve asymmetric synthesis with this substrate. researchgate.net

Frustrated Lewis Pairs (FLPs): The reactivity of FLPs with epoxides, including 2-(trifluoromethyl)oxirane (B1348523), has been shown to facilitate ring-opening. researchgate.net A promising research avenue would be the design of chiral FLPs to achieve asymmetric catalytic transformations of this compound. This could provide a metal-free approach to stereoselective ring-opening reactions.

Organocatalysis: The use of small organic molecules as catalysts for epoxide transformations is a well-established field. Future work could explore the application of existing or novel chiral organocatalysts, such as those derived from amino acids or cinchona alkaloids, to mediate the enantioselective addition of various nucleophiles to this compound.

| Catalytic System | Potential Reaction | Key Research Objective | Relevant Precedent |

|---|---|---|---|

| Chiral Lewis Acids (e.g., B(C₆F₅)₃-based) | Asymmetric Ring-Opening with Nucleophiles | Achieve high enantioselectivity in the formation of tertiary alcohols/amines. | Catalytic borylation of 2-trifluoromethyl oxirane. researchgate.net |

| Chiral Frustrated Lewis Pairs (FLPs) | Metal-Free Asymmetric Ring-Opening | Develop catalysts for stereoselective C-O bond cleavage under mild conditions. | Ring-opening of 2-(trifluoromethyl)oxirane with achiral FLPs. researchgate.net |

| Chiral Organocatalysts (e.g., Proline-derived) | Enantioselective Nucleophilic Addition | Establish a broad scope of nucleophiles (e.g., thiols, indoles) for asymmetric reactions. | General organocatalytic epoxide opening. arkat-usa.org |

Development of Sustainable Synthetic Approaches

Advancing the synthesis of this compound and its derivatives in an environmentally benign manner is critical for its future utility. Research in this area should align with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials. rsc.org

Key areas for development include:

Greener Oxidation Methods: The epoxidation of the precursor alkene, 2-methyl-3,3,3-trifluoropropene, is a key step. Future studies should investigate the use of sustainable oxidants, such as hydrogen peroxide (H₂O₂), which produces only water as a byproduct, in combination with efficient catalytic systems. nih.gov This would be an improvement over traditional methods that may use less environmentally friendly reagents.

Bio-based Feedstocks: An ambitious long-term goal is the exploration of pathways to synthesize the alkene precursor from renewable, bio-based sources. While challenging, this aligns with the broader trend of moving away from petrochemical feedstocks in the chemical industry. mdpi.com

Atom-Economic Transformations: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core tenet of green chemistry. Future research on the reactions of this compound should prioritize atom-economic additions and cycloadditions. researchgate.net

Use of Sustainable Solvents: Investigating the use of greener solvents, such as 2-Methyloxolane or even water, for the synthesis and transformation of the epoxide would significantly improve the environmental profile of associated processes. rsc.orgmdpi.com

Exploration of New Reactivity Modes

The unique substitution pattern of this compound suggests it may exhibit novel reactivity compared to simpler epoxides. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group could lead to unprecedented reaction pathways.

Unexplored avenues include:

Regioselective Ring-Opening: Systematically studying the ring-opening with a wide array of carbon, nitrogen, oxygen, and sulfur nucleophiles is essential. researchgate.net Research should aim to map the regioselectivity of these reactions under various catalytic conditions (acidic, basic, metal-catalyzed) to understand the directing effects of the CF₃ and CH₃ groups.

Tandem and Cascade Reactions: Using the epoxide as a linchpin in tandem or cascade reactions is a highly attractive research direction. For instance, a nucleophilic ring-opening could be designed to trigger a subsequent intramolecular cyclization, rapidly building molecular complexity from a simple starting material.

Radical-Mediated Transformations: The response of the C-O bonds in the epoxide ring to radical species is largely unknown. Exploring reactions initiated by radical species could uncover novel C-C and C-heteroatom bond-forming strategies.

Conversion to Other Heterocycles: Investigating the transformation of the oxirane ring into other three-, four-, or five-membered heterocycles is a promising area. For example, silver-catalyzed reactions have been used to convert epoxides into cyclopropanes, and similar strategies could be explored for this compound. researchgate.net

| Reactivity Mode | Potential Reagents | Potential Product Class | Key Scientific Question |

|---|---|---|---|

| Regioselective Ring-Opening | Azides, Cyanides, Organocuprates | Fluorinated Amino Alcohols, Hydroxynitriles, Tertiary Alcohols | How do the CF₃ and CH₃ groups control the site of nucleophilic attack? |

| Tandem Reactions | Bifunctional Nucleophiles | Complex Fluorinated Heterocycles | Can ring-opening be coupled with intramolecular cyclization in one pot? |

| Radical Reactions | Radical Initiators (e.g., AIBN) + Traps | Ring-opened radical adducts | How does the epoxide ring behave under radical conditions? |

| Ring Transformation | Diazo compounds, Ylides | Trifluoromethylated Cyclopropanes, Oxetanes | Can the oxygen atom be replaced or the ring expanded controllably? |

Integration into Emerging Fields of Materials Science

The incorporation of trifluoromethyl groups is a proven strategy for tuning the properties of advanced materials. researchgate.netnumberanalytics.com this compound is a prime candidate for creating novel fluorinated materials. nih.gov Research should be directed towards its integration as a functional monomer.

Future research should explore:

Ring-Opening Polymerization (ROP): A major unexplored avenue is the use of this compound as a monomer in ROP. This could lead to a new class of fluorinated polyethers. The combination of the methyl and trifluoromethyl groups on the polymer backbone could impart unique characteristics. The homopolymer of the related 2-(trifluoromethyl)oxirane is known, providing a basis for this research. nih.gov

Copolymer Synthesis: The copolymerization of this compound with other epoxides or monomers could generate a wide range of functional polymers. This would allow for the precise tuning of material characteristics by varying the comonomer ratios. researchgate.net

Functional Building Blocks for Complex Architectures: Beyond simple polymers, this epoxide could serve as a building block for more complex macromolecular structures, such as dendrimers or functional surface coatings. Its incorporation could be used to introduce fluorine into specific locations within a larger material. technologypublisher.com

Modification of MOFs and Porous Materials: The epoxide could be used to post-synthetically modify materials like metal-organic frameworks (MOFs), introducing fluorinated moieties onto the porous structure to alter surface chemistry and adsorption behavior. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to guide and accelerate experimental research. acs.org For a relatively unexplored molecule like this compound, in silico studies are invaluable for predicting its behavior and properties.

Future computational efforts should focus on:

Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the transition states of potential reactions. arkat-usa.org This can predict the regio- and stereoselectivity of ring-opening with various nucleophiles and catalysts, saving significant experimental effort. scispace.com

Catalyst Design: Computational modeling can be used to design new chiral catalysts (as discussed in 7.1) by simulating the interaction between the catalyst and the epoxide substrate. This allows for the in silico screening of potential catalyst structures before their synthesis.

Reaction Kinetics Modeling: For complex reaction networks, master equation simulations can provide a detailed understanding of reaction kinetics under different conditions of temperature and pressure, as has been done for related radical reactions. researchgate.net

Prediction of Polymer Properties: Before undertaking extensive polymer synthesis, computational tools can be used to predict the properties of polymers derived from this compound. Properties such as glass transition temperature, thermal stability, and conformational preferences can be estimated, guiding the selection of promising materials for synthesis.

| Computational Method | Research Area | Objective | Example Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Catalysis | Predict transition state energies and reaction pathways. | Determine the preferred site of attack for a new nucleophile. arkat-usa.orgscispace.com |

| Molecular Dynamics (MD) | Materials Science | Simulate polymer chain conformation and interactions. | Predict the bulk morphology of a new polyether. |

| Master Equation (e.g., MESMER) | Reaction Kinetics | Model temperature and pressure-dependent reaction rates. | Understand the kinetics of potential side reactions in a polymerization. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Chemistry | Correlate molecular structure with chemical or physical properties. | Estimate the properties of a library of copolymers without synthesis. scispace.com |

Conclusion

Summary of Key Research Findings and Methodological Advances

Research into 2-methyl-2-(trifluoromethyl)oxirane (B3327938) has yielded significant insights into the synthesis, reactivity, and application of this fluorinated epoxide. A key methodological advance has been the development of efficient synthetic routes, enabling access to this valuable building block. The introduction of the trifluoromethyl group presents unique challenges in synthesis, often requiring specialized reagents and conditions.

The reactivity of the epoxide ring in this compound is heavily influenced by the strong electron-withdrawing nature of the trifluoromethyl group. Studies on its ring-opening reactions have demonstrated a high degree of regioselectivity. researchgate.net This predictable reactivity is a crucial finding, as it allows for the controlled introduction of the trifluoromethyl-containing moiety into a variety of molecular scaffolds.

Spectroscopic analysis has been instrumental in characterizing this compound and its derivatives. Techniques such as NMR, IR, and mass spectrometry have provided detailed structural information, confirming the successful synthesis and elucidating the electronic environment of the molecule.

Broader Implications for Fluorine Chemistry and Organic Synthesis

The study of this compound contributes significantly to the broader field of fluorine chemistry. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics, are of great interest in the design of new pharmaceuticals and agrochemicals. nih.gov The development of synthetic methods for introducing this group, as exemplified by the chemistry of this compound, expands the toolkit available to synthetic chemists.

In organic synthesis, this compound serves as a versatile building block for the construction of complex molecules. Its ability to undergo regioselective ring-opening reactions provides a reliable method for creating stereocenters and introducing fluorine into organic frameworks. This has implications for the synthesis of a wide range of compounds, from bioactive molecules to advanced materials. The study of this compound underscores the growing importance of fluorinated intermediates in modern organic synthesis. nih.gov

Ongoing Challenges and Perspectives

Despite the progress made, challenges remain in the chemistry of this compound. One ongoing challenge is the development of more sustainable and cost-effective synthetic methods. The use of expensive or hazardous reagents in some current syntheses limits their large-scale applicability. Future research will likely focus on developing catalytic and more environmentally benign approaches. nih.gov

Another area of active investigation is the exploration of the full range of the compound's reactivity. While ring-opening reactions have been well-studied, other transformations of the epoxide ring or the trifluoromethyl group could lead to novel and useful chemical entities. The asymmetric synthesis of this compound also presents a continuing challenge, with the potential to provide access to enantiomerically pure building blocks for chiral synthesis.

The perspective for this compound is that it will continue to be a valuable tool for chemists. As the demand for complex fluorinated molecules grows, the importance of versatile building blocks like this epoxide will only increase. Further research into its synthesis, reactivity, and applications is expected to open up new avenues in medicinal chemistry, materials science, and beyond. mdpi.comag.state.mn.us

Q & A

Q. What are the key physicochemical properties of 2-Methyl-2-(trifluoromethyl)oxirane critical for experimental design?

The compound (C₃H₃F₃O, MW 112.05) exhibits a boiling point of 38–40°C, density of 1.3068 g/cm³, and logP of 1.006, indicating moderate hydrophobicity. Its low boiling point and high flammability (GHS Category 1, H225) necessitate storage under argon at low temperatures to prevent degradation and moisture sensitivity . The trifluoromethyl group enhances thermal stability compared to non-fluorinated epoxides, but its electrophilic epoxide ring requires inert-atmosphere handling to avoid unintended ring-opening reactions .

Q. What synthetic methodologies are reported for preparing this compound?

While direct synthesis routes are not detailed in the evidence, analogous fluorinated epoxides (e.g., hexafluoropropylene oxide) are synthesized via epoxidation of fluorinated alkenes using peracids or catalytic oxidation. For stereochemical control, asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen systems) may be adapted, though the trifluoromethyl group’s electron-withdrawing effects could necessitate adjusted reaction conditions .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is highly flammable (flash point: -40°C) and toxic (H301, H311, H331). Use explosion-proof equipment, conduct reactions in fume hoods, and employ PPE including chemical-resistant gloves (e.g., nitrile) and safety goggles. Storage requires moisture-sensitive protocols under argon at ≤4°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic ring-opening reactions?

The trifluoromethyl group directs nucleophilic attack to the less substituted epoxide carbon due to its strong electron-withdrawing effect, stabilizing the transition state through inductive effects. Comparative studies with 2-(difluoromethyl)oxirane show reduced reactivity in SN2 pathways, favoring instead acid-catalyzed mechanisms . Computational modeling (e.g., DFT studies) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What challenges arise in polymerizing this compound, and how can they be mitigated?

Polymerization is hindered by the compound’s low boiling point and sensitivity to moisture. Anionic ring-opening polymerization (AROP) under rigorously anhydrous conditions with initiators like potassium tert-butoxide has been successful for similar perfluorinated epoxides. Reaction temperatures must be kept below -20°C to control exothermicity and prevent chain transfer side reactions .

Q. How does this compound compare to halogenated analogs in environmental persistence and toxicity?

Unlike 2-(chloromethyl)oxirane (a known toxicant), the trifluoromethyl derivative is more resistant to hydrolysis but may degrade into trifluoroacetic acid (TFA), a persistent environmental pollutant. Accelerated degradation studies under UV/ozone exposure are recommended to assess its environmental fate .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing enantiomeric purity in derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or SFC (supercritical fluid chromatography) provides high resolution for fluorinated epoxides. For stereochemical assignment, X-ray crystallography or NOESY NMR can resolve spatial arrangements of substituents .

Q. How can computational tools predict the compound’s reactivity in complex reaction systems?

Molecular dynamics simulations (e.g., using Gaussian or ORCA) combined with QSAR models are effective for studying fluorinated epoxides. Key parameters include Fukui indices for electrophilicity and solvent-accessible surface area (SASA) to predict solvation effects .

Retrosynthesis Analysis